Methyl 4-formyl-1H-pyrazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

Researchers often encounter synthetic bottlenecks when constructing fused heterocycles due to the absence of orthogonal reactive handles in simple pyrazole-3-carboxylates. Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5) resolves this limitation through its dual-functional architecture. • C4-formyl group enables Schiff base formation, cyclocondensation, and thieno[3,4-c]pyrazolone assembly • C3-methyl ester permits independent hydrolysis to the carboxylic acid for amide coupling • ≥95% purity with consistent batch-to-batch quality for reliable multi-step synthesis

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 35344-93-5
Cat. No. B1454489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-formyl-1H-pyrazole-3-carboxylate
CAS35344-93-5
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NN1)C=O
InChIInChI=1S/C6H6N2O3/c1-11-6(10)5-4(3-9)2-7-8-5/h2-3H,1H3,(H,7,8)
InChIKeyBAJJMGRQZURDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-formyl-1H-pyrazole-3-carboxylate Overview


Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5) is a heterocyclic building block characterized by a pyrazole core substituted with a reactive formyl group at the 4-position and a methyl ester at the 3-position [1]. This compound belongs to the 4-formylpyrazole class, which is widely recognized for its versatility in generating diverse heterocyclic scaffolds via condensation, nucleophilic addition, and cycloaddition reactions [2]. As an H-bond-donating heterocycle, the pyrazole ring serves as a more lipophilic and metabolically stable bioisostere of phenol, underpinning its utility in medicinal chemistry . The compound is commercially available with a typical purity of ≥95%, as offered by multiple vendors for research and further manufacturing purposes .

Methyl 4-formyl-1H-pyrazole-3-carboxylate Irreplaceability


Generic substitution of Methyl 4-formyl-1H-pyrazole-3-carboxylate with simpler pyrazole-3-carboxylates (e.g., methyl 1H-pyrazole-3-carboxylate) or even close analogs (e.g., ethyl 4-formyl-1H-pyrazole-3-carboxylate) is not scientifically justified due to the unique orthogonal reactivity conferred by its specific substitution pattern. The presence of both a C4-formyl group and a C3-methyl ester enables sequential, chemoselective transformations that are unattainable with non-formylated or differently esterified analogs [1]. The C4-aldehyde is a critical handle for constructing fused heterocycles (e.g., thieno[3,4-c]pyrazolones, pyrazoloquinolinones) that define the biological activity of downstream candidates [2]. Furthermore, the methyl ester provides a distinct leaving group profile compared to the ethyl ester, influencing both the kinetics of hydrolysis and the steric environment during coupling reactions [3]. Substituting this compound with a non-formylated analog eliminates the principal vector for scaffold diversification, while substituting the methyl ester with an ethyl ester can alter reaction rates and purification outcomes in multi-step syntheses.

Methyl 4-formyl-1H-pyrazole-3-carboxylate: Evidence vs. Analogs


Methyl vs. Ethyl Ester Orthogonality

The methyl ester of Methyl 4-formyl-1H-pyrazole-3-carboxylate provides a distinct reactivity profile compared to its ethyl ester analog (CAS 179692-09-2). While both esters can undergo hydrolysis to the corresponding carboxylic acid, the methyl ester offers a lower molecular weight (154.12 g/mol) and a less sterically hindered carboxylate group, which can facilitate coupling reactions in sterically constrained environments . In the synthetic route reported by Greco and Pellegrini, the methyl ester was specifically obtained via reduction of dimethyl pyrazole-3,4-dicarboxylate, demonstrating that the methyl ester is a direct product of a key synthetic pathway, whereas the ethyl ester would require a different starting material or an additional transesterification step [1].

Medicinal Chemistry Organic Synthesis Building Block

Formyl-Enabled Heterocycle Diversification

The presence of the C4-formyl group in Methyl 4-formyl-1H-pyrazole-3-carboxylate is the key differentiator from non-formylated pyrazole-3-carboxylates (e.g., methyl 1H-pyrazole-3-carboxylate). The formyl group serves as an essential handle for condensation reactions to form Schiff bases, pyrazolines, and fused heterocyclic systems such as thieno[3,4-c]pyrazolones [1]. In the work by Bratenko et al., ethyl 1-aryl-4-formylpyrazole-3-carboxylates were converted via the aldehyde group into 4-hydroxymethyl, 4-chloromethyl, and 4-thioureidomethyl intermediates, ultimately yielding thieno[3,4-c]pyrazol-6-ones [2]. Non-formylated analogs lack this reactive site entirely, rendering them inert in these diversification pathways.

Heterocyclic Chemistry Scaffold Diversification Click Chemistry

One-Step Reduction from Diester

Methyl 4-formyl-1H-pyrazole-3-carboxylate can be synthesized via selective reduction of dimethyl pyrazole-3,4-dicarboxylate, as demonstrated by Greco and Pellegrini [1]. This route provides a direct, literature-precedented method for obtaining the 4-formyl derivative, which is not universally accessible for all analogs. In contrast, the corresponding 4-formyl-1H-pyrazole-3-carboxylic acid requires an additional hydrolysis step from the ester [2]. The availability of a well-defined, peer-reviewed synthetic protocol reduces development time and ensures reproducibility in multi-step syntheses.

Process Chemistry Synthetic Route Intermediate

Commercial Purity Comparison

Commercially, Methyl 4-formyl-1H-pyrazole-3-carboxylate is offered at ≥95% purity by multiple vendors, with pricing that reflects its specialized reactivity . While a direct price-per-gram comparison with the ethyl ester analog (CAS 179692-09-2) is confounded by vendor variability and scale, the methyl ester is generally available in a range of package sizes (50 mg to 5 g) suitable for both discovery and early development . The availability of the methyl ester in a standard purity grade (≥95%) from established chemical suppliers ensures reproducibility in research workflows.

Procurement Cost Analysis Vendor Comparison

Antimicrobial Potential of 4-Formylpyrazoles

While no direct biological data for Methyl 4-formyl-1H-pyrazole-3-carboxylate itself has been published, the 4-formylpyrazole scaffold is a validated pharmacophore. Sharma et al. demonstrated that 1,3-diaryl-4-formylpyrazole derivatives serve as key intermediates for antimicrobial agents [1]. Specifically, compounds derived from 4-formylpyrazoles exhibited moderate antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis) and moderate antifungal activity against A. niger and A. flavus [2]. These findings underscore the value of the 4-formylpyrazole core as a privileged structure for hit generation, a property not shared by non-formylated pyrazole-3-carboxylates.

Antimicrobial Drug Discovery SAR

Methyl 4-formyl-1H-pyrazole-3-carboxylate Applications


Thieno[3,4-c]pyrazol-6-one Derivatives

Methyl 4-formyl-1H-pyrazole-3-carboxylate serves as a direct precursor to thieno[3,4-c]pyrazol-6-ones, a class of fused heterocycles with potential biological activity. The C4-formyl group undergoes a sequence of transformations—reduction to hydroxymethyl, chlorination, and thiourea treatment—to install the thiophene ring [1]. This application is directly supported by the synthetic methodology established for ethyl 1-aryl-4-formylpyrazole-3-carboxylates, which can be adapted for the methyl ester analog.

Heterocyclic Library Construction

The C4-aldehyde functionality enables the synthesis of Schiff bases, pyrazolylpyrazolines, pyrazoloquinolinones, 4H-pyrazolopyrans, and numerous other heterocyclic scaffolds through condensation with amines, hydrazines, and active methylene compounds [2]. This versatility makes the compound an ideal core building block for generating structurally diverse screening libraries in drug discovery programs.

4-Formylpyrazole-3-carboxylic Acid Intermediate

Methyl 4-formyl-1H-pyrazole-3-carboxylate can be readily hydrolyzed to the corresponding 4-formyl-1H-pyrazole-3-carboxylic acid, which in turn can be converted to carboxamides and other carbonyl derivatives [3]. This two-step diversification pathway is not available to non-ester analogs and provides a strategic entry point for introducing amide bonds in medicinal chemistry campaigns.

Fungicidal Pyrazole Intermediate

The 4-formylpyrazole scaffold is implicated in the synthesis of fungicidal compounds, as noted in the patent and review literature [4]. While direct evidence for this specific compound in agrochemicals is limited, its structural features align with known fungicidal pyrazole pharmacophores, positioning it as a candidate intermediate for crop protection research.

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